molecular formula C12H32Si4 B14601765 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane CAS No. 60799-19-1

1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane

Cat. No.: B14601765
CAS No.: 60799-19-1
M. Wt: 288.72 g/mol
InChI Key: XUZPDSIHEHORPO-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane is a unique organosilicon compound. It is characterized by its three silicon atoms arranged in a cyclic structure, with each silicon atom bonded to two methyl groups and one trimethylsilyl group. This compound is notable for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane typically involves the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through distillation or recrystallization to achieve the desired purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is utilized in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: It is explored for its potential in creating biocompatible materials for medical implants and prosthetics.

    Industry: The compound is employed in the production of high-performance silicones and as a component in lubricants and sealants.

Mechanism of Action

The mechanism by which 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The cyclic structure of the compound also contributes to its unique properties and reactivity.

Comparison with Similar Compounds

    Hexamethyldisilane: Similar in structure but lacks the cyclic arrangement and trimethylsilyl group.

    Trimethylsilyl chloride: Contains the trimethylsilyl group but differs in overall structure and reactivity.

    Octamethylcyclotetrasiloxane: Another cyclic organosilicon compound but with a different ring size and functional groups.

Uniqueness: 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane stands out due to its unique combination of a cyclic structure, multiple silicon atoms, and the presence of a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

60799-19-1

Molecular Formula

C12H32Si4

Molecular Weight

288.72 g/mol

IUPAC Name

(1,1,3,3,5,5-hexamethyl-1,3,5-trisilinan-2-yl)-trimethylsilane

InChI

InChI=1S/C12H32Si4/c1-13(2,3)12-15(6,7)10-14(4,5)11-16(12,8)9/h12H,10-11H2,1-9H3

InChI Key

XUZPDSIHEHORPO-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C[Si](C([Si](C1)(C)C)[Si](C)(C)C)(C)C)C

Origin of Product

United States

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